
2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide is a complex organic compound with a molecular formula of C20H17ClN4O. This compound is notable for its unique structure, which includes a quinoline moiety, a cyano group, and a benzamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide
- 4-Hydroxy-2-quinolones
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness
2-Chloro-N-(2-((3-cyano-8-methylquinolin-2-yl)amino)ethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
606105-12-8 |
|---|---|
分子式 |
C20H17ClN4O |
分子量 |
364.8 g/mol |
IUPAC名 |
2-chloro-N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C20H17ClN4O/c1-13-5-4-6-14-11-15(12-22)19(25-18(13)14)23-9-10-24-20(26)16-7-2-3-8-17(16)21/h2-8,11H,9-10H2,1H3,(H,23,25)(H,24,26) |
InChIキー |
ANUQHLMKELYZBR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC=CC=C3Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
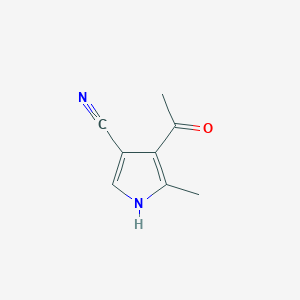
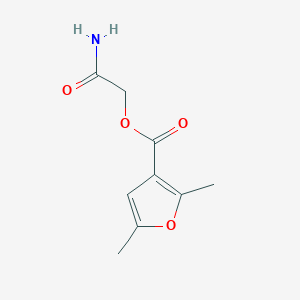

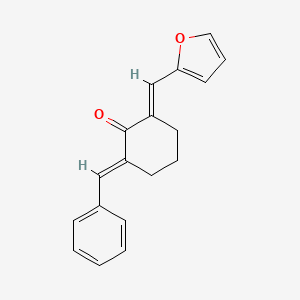
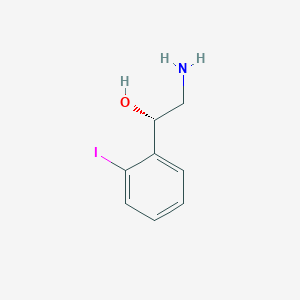

![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
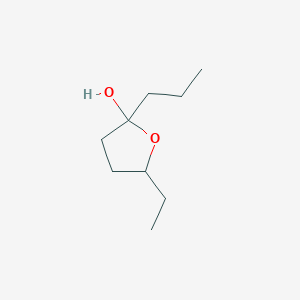

![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
